2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate
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Overview
Description
2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol It is known for its unique structure, which includes a trifluoroethyl group and a quinolinylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate typically involves the reaction of quinoline-2-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-2-yl carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinolin-2-yl carbamate derivatives, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The quinolinylcarbamate moiety can form hydrogen bonds and other interactions with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate: This compound has a similar structure but with the quinoline moiety attached at the 8-position instead of the 2-position.
Ethyl benzo[h]quinolin-2-yl carbamate: Another related compound with a different substituent on the quinoline ring.
Uniqueness
2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the trifluoroethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-quinolin-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-10-6-5-8-3-1-2-4-9(8)16-10/h1-6H,7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBYJGVQCWIOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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